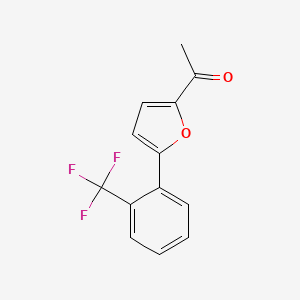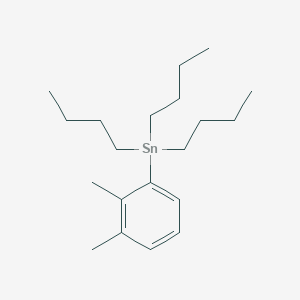![molecular formula C27H26N4O5S B2684857 N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE CAS No. 896699-08-4](/img/structure/B2684857.png)
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a quinazoline moiety, and a butanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinazoline intermediates, followed by their coupling through a series of reactions involving amination, sulfonation, and amidation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学的研究の応用
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior, contributing to its observed effects.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Carboxymethyl chitosan hydrogels: Investigated for their biomedical applications due to their biocompatibility and antibacterial properties.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(3,5-DIMETHOXYPHENYL)AMINO]QUINAZOLIN-2-YL}SULFANYL)BUTANAMIDE stands out due to its complex structure and the combination of functional groups, which confer unique chemical and biological properties
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S/c1-4-24(26(32)29-16-9-10-22-23(13-16)36-15-35-22)37-27-30-21-8-6-5-7-20(21)25(31-27)28-17-11-18(33-2)14-19(12-17)34-3/h5-14,24H,4,15H2,1-3H3,(H,29,32)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCDQQMNQNTPGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenyl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2684779.png)
![1-methanesulfonyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide](/img/structure/B2684780.png)
![4-[4-(benzyloxy)phenyl]-2-(benzylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2684782.png)

![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)



![2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(4-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2684797.png)
